A Technical Guide to the Chemical Properties and Biological Potential of 5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-ylamine
A Technical Guide to the Chemical Properties and Biological Potential of 5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known chemical properties, synthetic approaches, and potential biological significance of 5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-ylamine and related compounds. Given the limited publicly available data for this specific ortho-fluorinated isomer, this guide incorporates data from closely related analogs to provide a comparative context for researchers.
Core Chemical Identity
5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-ylamine belongs to the 2-amino-1,3,4-thiadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] The structure features a central 1,3,4-thiadiazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This core is substituted at the 2-position with a primary amine group and at the 5-position with a 2-fluorobenzyl group. The presence of the fluorine atom on the benzyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for drug discovery programs.
Physicochemical Properties: A Comparative Analysis
Quantitative experimental data for 5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-ylamine is not extensively reported in public literature. To provide a useful reference, the following table summarizes available data for the target compound alongside its para-substituted isomer and its non-fluorinated parent compound.
| Property | 5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-ylamine | 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-ylamine | 5-Benzyl-1,3,4-thiadiazol-2-ylamine |
| CAS Number | 39181-53-8[2] | 39181-55-0[3][4] | 16502-08-2[5] |
| Molecular Formula | C₉H₈FN₃S[2] | C₉H₈FN₃S[3][6] | C₉H₉N₃S[5] |
| Molecular Weight | 209.24 g/mol [2] | 209.24 g/mol [3][6] | 191.25 g/mol [5] |
| Melting Point (°C) | Not Reported | 205-207[4] | 227-230[5] |
| Boiling Point (°C) | Not Reported | 390.0 ± 44.0 (Predicted)[4] | 384.6 ± 35.0 at 760 mmHg (Predicted)[5] |
| Density (g/cm³) | Not Reported | 1.383 ± 0.06 (Predicted)[4] | 1.3 ± 0.1 (Predicted)[5] |
| pKa | Not Reported | 3.33 ± 0.10 (Predicted)[4] | Not Reported |
| LogP | Not Reported | Not Reported | 2.29230[7] |
Experimental Protocols
While specific protocols for 5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-ylamine are not detailed in the available literature, a general synthetic and analytical workflow can be established based on methods for analogous 2-amino-5-substituted-1,3,4-thiadiazoles.
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is commonly achieved through the oxidative cyclization of thiosemicarbazone intermediates.[8][9]
Step 1: Formation of Thiosemicarbazone
-
Dissolve 1 molar equivalent of the starting aldehyde (in this case, 2-fluorophenylacetaldehyde) in a suitable solvent such as ethanol or methanol.
-
Add a solution of 1.1 molar equivalents of thiosemicarbazide to the aldehyde solution.
-
Add a catalytic amount of an acid, such as glacial acetic acid, to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the thiosemicarbazone product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Oxidative Cyclization to form the 1,3,4-Thiadiazole Ring
-
Suspend the synthesized thiosemicarbazone in a suitable solvent.
-
Add an oxidizing agent. A common reagent for this step is hydrated iron(III) ammonium sulfate or ferric chloride.[8]
-
Heat the mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude 2-amino-1,3,4-thiadiazole derivative.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture).
Caption: General Synthetic Workflow for 5-Substituted-2-amino-1,3,4-thiadiazoles.
The identity and purity of the synthesized compound would be confirmed through a standard battery of analytical techniques.
-
Melting Point: Determined using a calibrated melting point apparatus to assess purity.
-
Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product against the starting materials, typically using a solvent system like n-hexane and ethyl acetate.[10]
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expected characteristic peaks would include N-H stretching for the amine group (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600 cm⁻¹), and C-S stretching vibrations.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The analysis would look for the molecular ion peak [M]+ corresponding to the calculated exact mass (209.0423 g/mol ).[2][10]
Caption: Standard Analytical Workflow for Compound Characterization.
Biological Activity and Potential Applications
While no specific biological activities or signaling pathways have been documented for 5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-ylamine, the 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[13] Derivatives of this class have been extensively investigated and have shown promise in several therapeutic areas.
-
Antimicrobial Activity: Many 2-amino-1,3,4-thiadiazole derivatives exhibit significant antibacterial and antifungal properties.[1][14] They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][14]
-
Antiviral Activity: Certain compounds containing the 2-amino-1,3,4-thiadiazole moiety have demonstrated potential as antiviral agents, including activity against HIV-1.[15] The introduction of electron-withdrawing groups, such as fluorine, on an associated phenyl ring has been shown to enhance antiviral potency in some cases.[15]
-
Anticancer Activity: The thiadiazole nucleus is a structural component of several compounds investigated for their anticancer properties.[10] Studies on similar compounds have shown cytotoxicity against various cancer cell lines.[16]
-
Other Activities: The versatility of the 1,3,4-thiadiazole ring has led to its inclusion in compounds with anti-inflammatory, analgesic, anticonvulsant, and antitubercular activities.[11][13]
The incorporation of a 2-fluorobenzyl group makes 5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-ylamine a compound of interest for further investigation within these therapeutic contexts. The fluorine atom can modulate receptor binding affinity, membrane permeability, and metabolic pathways, potentially offering advantages over non-fluorinated analogs. Further research is required to elucidate its specific biological targets and mechanisms of action.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 39181-55-0 CAS MSDS (2-AMINO-5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-AMINO-5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOLE | 39181-55-0 [amp.chemicalbook.com]
- 5. CAS # 16502-08-2, 5-Benzyl-[1,3,4]Thiadiazol-2-Ylamine: more information. [chemblink.com]
- 6. 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5-benzyl-1,3,4-thiadiazol-2-amine | CAS#:16502-08-2 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neuroquantology.com [neuroquantology.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. japsonline.com [japsonline.com]
- 14. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine (876715-72-9) for sale [vulcanchem.com]
